molecular formula C14H18N2 B8739960 1-(4-methylanilino)cyclohexane-1-carbonitrile

1-(4-methylanilino)cyclohexane-1-carbonitrile

Cat. No.: B8739960
M. Wt: 214.31 g/mol
InChI Key: PVRZMBZAIVEKOY-UHFFFAOYSA-N
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Description

1-(4-methylanilino)cyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring bonded to a carbonitrile group and a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylanilino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanecarbonitrile with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylanilino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .

Scientific Research Applications

1-(4-methylanilino)cyclohexane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-methylanilino)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-[(4-methylphenyl)amino]cyclohexanecarboxamide
  • 1-[(4-methylphenyl)amino]cyclohexanecarboxylic acid
  • Cyclohexanecarbonitrile derivatives

Comparison: Compared to similar compounds, 1-(4-methylanilino)cyclohexane-1-carbonitrile is unique due to its specific structural features and reactivity.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(4-methylanilino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C14H18N2/c1-12-5-7-13(8-6-12)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3

InChI Key

PVRZMBZAIVEKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium cyanide (0.245 g, 5 mmol) was added to a mixture of anthranilic acid (0.411 g, 3 mmol) and acetone (1 ml, 13.6 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 50 ml of ethyl acetate was added. The organic layer was washed with brine (3×30 ml). The organic layer was dried over magnesium sulfate, concentrated and chromatographed (dichloromethane:acetone, 90:10) to yield 22a (0.551 g, 2.7 mmol, 90%) as a brown solid.
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
0.411 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
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3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

Sodium cyanide (0.147 g, 3 mmol) was added to a mixture of p-toluidine (0.214 g, 2 mmol) and cyclohexanone (0.294 g, 3 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 20 ml of ethyl acetate was added. The organic layer was washed with water (3×10 ml), dried over magnesium sulfate and concentrated under vacuum to dryness to yield 1-(4-methylphenyl)aminocyclohexanenitrile, 9a (0.398 g, 1.86 mmol, 93%) as a brown solid.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods III

Procedure details

Sodium cyanide (0.147 g, 3 mmol) was added to a mixture of p-toluidine (0.214 g, 2 mmol) and cycloheptanone (0.337 g, 3 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 20 ml of ethyl acetate was added. The organic layer was washed with water (3×10 ml), dried over magnesium sulfate and concentrated under vacuum to dryness to yield 1-(4-methylphenyl)aminocyclohexanenitrile, 10a (0.438 g, 1.92 mmol, 96%) as a brown solid.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
0.337 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

10 g of cyclohexanone (101.9 mmol, 1 eq.) (starting material 1) are dissolved in 150 ml of acetic acid (15 vol.) in a 500 ml three-necked flask, at room temperature and under nitrogen, the mixture is cooled in an ice bath (10° C.) and followed by portionwise addition of 13.1 g of para-toluidine (starting material 2) (122.3 mmol, 1.2 eq.), and the mixture is then stirred for 15 minutes at 10° C. 15 ml (112.1 mmol, 1.1 eq.) of trimethylsilyl cyanide are then introduced. The reaction medium is stirred overnight at room temperature. It is then poured gently into ice-cold 20% ammonium hydroxide solution (300 ml) until the pH is basic, and extracted with 300 ml of dichloromethane. The aqueous phase is again extracted with 200 ml of dichloromethane. The organic phases are combined and washed with 400 ml of water and then dried over magnesium sulfate. After evaporation, the residue is triturated in heptane, and the product 1-p-tolylaminocyclohexanecarbonitrile is isolated in the form of a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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150 mL
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solvent
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13.1 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
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Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

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